molecular formula C5H5N7O3 B8006443 [5-(4-amino-1,2,5-oxadiazol-3-yl)-2H-tetrazol-2-yl]acetic acid

[5-(4-amino-1,2,5-oxadiazol-3-yl)-2H-tetrazol-2-yl]acetic acid

Cat. No.: B8006443
M. Wt: 211.14 g/mol
InChI Key: HDOZOIPVGTVBIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(4-amino-1,2,5-oxadiazol-3-yl)-2H-tetrazol-2-yl]acetic acid: is a heterocyclic compound that features both oxadiazole and tetrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-amino-1,2,5-oxadiazol-3-yl)-2H-tetrazol-2-yl]acetic acid typically involves the formation of the oxadiazole and tetrazole rings followed by their coupling to an acetic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxadiazole ring can be synthesized by the reaction of nitriles with hydrazine derivatives, while the tetrazole ring can be formed by the reaction of azides with nitriles .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the oxadiazole ring.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amino groups.

    Substitution: The compound can participate in substitution reactions, especially at positions adjacent to the heterocyclic rings.

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology and Medicine: In medicinal chemistry, [5-(4-amino-1,2,5-oxadiazol-3-yl)-2H-tetrazol-2-yl]acetic acid is investigated for its potential as a therapeutic agent. Its derivatives have shown promise in antimicrobial and anticancer activities .

Industry: The compound is also explored for its applications in the development of new materials, including polymers and explosives, due to its energetic properties .

Mechanism of Action

The mechanism of action of [5-(4-amino-1,2,5-oxadiazol-3-yl)-2H-tetrazol-2-yl]acetic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

  • 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
  • 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole
  • N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide

Uniqueness: What sets [5-(4-amino-1,2,5-oxadiazol-3-yl)-2H-tetrazol-2-yl]acetic acid apart is its combination of oxadiazole and tetrazole rings, which confer unique chemical properties and reactivity. This dual-ring structure is less common and provides a versatile platform for further chemical modifications .

Properties

IUPAC Name

2-[5-(4-amino-1,2,5-oxadiazol-3-yl)tetrazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N7O3/c6-4-3(9-15-10-4)5-7-11-12(8-5)1-2(13)14/h1H2,(H2,6,10)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOZOIPVGTVBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N1N=C(N=N1)C2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.